molecular formula C96H200O12Si8 B15280447 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Cat. No.: B15280447
M. Wt: 1771.3 g/mol
InChI Key: QCMVWUXCYZCSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a pentacyclic framework. The presence of long alkyl chains (dodecyl groups) attached to the silicon atoms imparts hydrophobic properties to the compound, making it useful in various applications.

Preparation Methods

The synthesis of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves multiple steps. The key steps include the formation of the pentacyclic silicon-oxygen framework and the subsequent attachment of dodecyl groups. The reaction conditions typically involve the use of organosilicon precursors, such as chlorosilanes, and the presence of catalysts to facilitate the formation of the desired structure. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.

    Substitution: The dodecyl groups can be substituted with other alkyl or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include chlorosilanes, alkyl halides, and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen chemistry.

    Biology: The hydrophobic nature of the compound makes it useful in the development of biomaterials and drug delivery systems.

    Medicine: It is explored for its potential use in medical devices and coatings due to its biocompatibility and stability.

    Industry: The compound is used in the formulation of specialty coatings, adhesives, and sealants, where its hydrophobic properties are advantageous.

Mechanism of Action

The mechanism of action of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves its interaction with molecular targets through hydrophobic interactions and silicon-oxygen bonding. The long dodecyl chains facilitate the incorporation of the compound into hydrophobic environments, while the silicon-oxygen framework provides structural stability. The pathways involved in its action depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane include other organosilicon compounds with similar silicon-oxygen frameworks but different alkyl or functional groups. Examples include:

    1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: A compound with a similar silicon-oxygen framework but with methyl and vinyl groups.

    Octamethylcyclotetrasiloxane: A simpler compound with only methyl groups attached to the silicon atoms.

The uniqueness of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,15

Properties

Molecular Formula

C96H200O12Si8

Molecular Weight

1771.3 g/mol

IUPAC Name

1,3,5,7,9,11,13,15-octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

InChI

InChI=1S/C96H200O12Si8/c1-9-17-25-33-41-49-57-65-73-81-89-109-97-110(90-82-74-66-58-50-42-34-26-18-10-2)100-113(93-85-77-69-61-53-45-37-29-21-13-5)102-111(98-109,91-83-75-67-59-51-43-35-27-19-11-3)104-115(95-87-79-71-63-55-47-39-31-23-15-7)105-112(99-109,92-84-76-68-60-52-44-36-28-20-12-4)103-114(101-110,94-86-78-70-62-54-46-38-30-22-14-6)107-116(106-113,108-115)96-88-80-72-64-56-48-40-32-24-16-8/h9-96H2,1-8H3

InChI Key

QCMVWUXCYZCSPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.